3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one
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Overview
Description
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one is a complex organic compound belonging to the xanthene family This compound is characterized by its tricyclic structure, which includes three methoxy groups and a dihydrobenzo[a]xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aromatic aldehydes in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetic acid. The resulting intermediate undergoes cyclization and subsequent methoxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated xanthene derivatives.
Scientific Research Applications
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent dye in various analytical techniques.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials due to its unique photophysical properties
Mechanism of Action
The mechanism of action of 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 8,9,10,11-Tetrahydro-12H-benzo[a]xanthen-12-one
- 6H-Dibenzo[a,g]quinolizine-2,9-diol
- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]
Uniqueness
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity compared to other xanthene derivatives. Additionally, its ability to undergo various chemical transformations makes it a versatile compound for synthetic and medicinal chemistry .
Properties
CAS No. |
195259-87-1 |
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Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,9,11-trimethoxy-5,6-dihydrobenzo[a]xanthen-12-one |
InChI |
InChI=1S/C20H18O5/c1-22-12-5-6-14-11(8-12)4-7-15-18(14)20(21)19-16(24-3)9-13(23-2)10-17(19)25-15/h5-6,8-10H,4,7H2,1-3H3 |
InChI Key |
YIVSRLSBWBMCMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)OC4=C(C3=O)C(=CC(=C4)OC)OC |
Origin of Product |
United States |
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